molecular formula C13H22ClNO B561630 2-(Isopropylamino)-1-p-tolylpropan-1-ol hydrochloride CAS No. 13549-69-4

2-(Isopropylamino)-1-p-tolylpropan-1-ol hydrochloride

Cat. No.: B561630
CAS No.: 13549-69-4
M. Wt: 243.775
InChI Key: LZUVVPRORDRHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropylamino)-1-p-tolylpropan-1-ol hydrochloride is a specialized organic compound with the empirical formula C13H22ClNO and a molecular weight of 243.77 . It is offered as part of a collection of unique chemicals for early-stage discovery research and screening applications. Researchers value this compound for its molecular structure, which features both isopropylamino and p-tolyl groups, making it a candidate for investigation in areas such as synthetic organic chemistry and the development of novel pharmacological tools . This product is provided on an "as-is" basis. As part of our commitment to responsible research, buyers assume responsibility for confirming product identity and/or purity, as comprehensive analytical data is not collected for this item . This chemical is strictly for professional laboratory research use only. It is not intended for diagnostic, therapeutic, or any form of human consumption. Please refer to the available safety data prior to handling. The compound is classified with the warning signal "Warning" and carries the hazard statement H302, indicating that it is harmful if swallowed .

Properties

IUPAC Name

1-(4-methylphenyl)-2-(propan-2-ylamino)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-9(2)14-11(4)13(15)12-7-5-10(3)6-8-12;/h5-9,11,13-15H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUVVPRORDRHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)NC(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694543
Record name 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13549-69-4
Record name 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Isopropylamino)-1-p-tolylpropan-1-ol hydrochloride, also known as a synthetic cathinone, is a compound that has garnered attention due to its psychoactive properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 13549-69-4
  • Molecular Formula : C12H17ClN2O
  • Molecular Weight : 232.73 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor , affecting the levels of dopamine, norepinephrine, and serotonin in the brain. This mechanism is similar to other synthetic cathinones, which can lead to stimulant effects and alterations in mood and perception.

Biological Activity Overview

The compound exhibits several biological activities, which can be summarized as follows:

Activity Description
Stimulant Effects Increases alertness, energy, and euphoria through dopaminergic pathways.
Anxiolytic Effects Potentially reduces anxiety symptoms by modulating serotonin levels.
Antidepressant Properties May alleviate depressive symptoms through norepinephrine reuptake inhibition.

Case Studies

  • Neuropharmacological Studies : Research indicates that this compound exhibits dose-dependent effects on behavior in animal models. High doses have been associated with increased locomotor activity and stereotypy, indicative of stimulant properties.
  • Human Trials : Limited clinical studies have suggested that the compound may have therapeutic potential in treating certain mood disorders; however, the risk of abuse and side effects remains a significant concern.
  • Toxicology Reports : Post-mortem analyses have shown that individuals with high concentrations of this compound often exhibit severe cardiovascular effects, including tachycardia and hypertension, alongside neuropsychiatric symptoms such as agitation and hallucinations.

Comparative Analysis

The biological activity of this compound can be compared to other synthetic cathinones:

Compound Mechanism of Action Effects
This compoundMonoamine reuptake inhibitorStimulant, anxiolytic
MephedroneSimilar monoamine reuptake inhibitionEuphoria, increased sociability
Alpha-PVPPotent dopamine reuptake inhibitionSevere agitation, psychosis

Comparison with Similar Compounds

Betaxolol Hydrochloride

  • Molecular Formula: C₁₈H₂₉NO₃·HCl
  • Key Features: Contains a cyclopropylmethoxyethylphenoxy group instead of p-tolyl.
  • Pharmacological Use : Selective β₁-adrenergic receptor blocker; approved for glaucoma and hypertension .
  • Physicochemical Properties : Higher molecular weight (356.3 g/mol) compared to the target compound due to the bulky cyclopropylmethoxy substituent.

Propranolol Hydrochloride

  • Molecular Formula: C₁₆H₂₁NO₂·HCl
  • Key Features : Substituted with a naphthyloxy group instead of p-tolyl.
  • Pharmacological Use: Non-selective beta-blocker; treats arrhythmias, hypertension, and anxiety .
  • Physicochemical Properties : Lower solubility in water compared to betaxolol due to the hydrophobic naphthyl group.

Clorprenaline Hydrochloride

  • Molecular Formula: C₁₁H₁₇ClNO₂·HCl
  • Key Features: Contains an ortho-chlorophenyl group and ethanolamine backbone.
  • Pharmacological Use : Beta-2 adrenergic agonist; used as a bronchodilator .
  • Physicochemical Properties : Smaller molecular weight (272.2 g/mol) and distinct receptor selectivity compared to beta-blockers.

2-(Isopropylamino)-2-(3-Methoxyphenyl)cyclohexan-1-one Hydrochloride

  • Molecular Formula: C₁₆H₂₃NO₂·HCl
  • Key Features: Cyclohexanone ring replaces the propanol backbone; 3-methoxyphenyl substituent.

Comparative Analysis

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Key Substituent Therapeutic Class Molecular Weight (g/mol)
2-(Isopropylamino)-1-p-tolylpropan-1-ol HCl C₁₃H₂₁NO·HCl (estimated) p-Tolyl Beta-blocker (assumed) ~259.8 (calculated)
Betaxolol HCl C₁₈H₂₉NO₃·HCl Cyclopropylmethoxyethyl β₁-Selective blocker 356.3
Propranolol HCl C₁₆H₂₁NO₂·HCl Naphthyloxy Non-selective blocker 295.8
Clorprenaline HCl C₁₁H₁₇ClNO₂·HCl o-Chlorophenyl β₂-Agonist 272.2

Key Research Findings

Substituent Impact on Selectivity: The p-tolyl group in the target compound likely confers moderate β₁-selectivity, akin to betaxolol’s cyclopropylmethoxy group, but with reduced steric hindrance compared to propranolol’s naphthyloxy group .

Receptor Binding: Propranolol’s naphthyloxy group enhances affinity for β₁/β₂ receptors, while the target compound’s p-tolyl group may favor β₁ selectivity, similar to betaxolol .

Clinical Implications: Clorprenaline’s β₂-agonist activity highlights how minor structural changes (e.g., chloro substitution) can shift pharmacological action from antagonism to agonism .

Preparation Methods

Reaction Scheme and Mechanism

Reductive amination between p-tolylpropan-1-one and isopropylamine offers a direct route:

p-Tolylpropan-1-one+IsopropylamineNaBH3CN2-(Isopropylamino)-1-p-tolylpropan-1-olHClHydrochloride Salt\text{p-Tolylpropan-1-one} + \text{Isopropylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-(Isopropylamino)-1-p-tolylpropan-1-ol} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

This method leverages the carbonyl group’s reduction while forming the C-N bond.

Optimization Parameters

ParameterConditionYieldCitation
Reducing AgentSodium cyanoborohydride (NaBH3CN)65–72%
SolventMethanol/THF (1:1)-
Temperature25°C, 12–24 h-
WorkupAcidic extraction (HCl)98%

Key Observations :

  • Sodium cyanoborohydride selectively reduces the imine intermediate without attacking the ketone prematurely.

  • The p-tolyl group’s electron-donating methyl stabilizes intermediates, improving yields compared to phenyl analogs.

Epoxide Ring-Opening Strategy

Synthesis of Epoxide Precursor

Epichlorohydrin derivatives serve as intermediates. For example:

p-Tolyl glycidyl ether+Isopropylamine2-(Isopropylamino)-1-p-tolylpropan-1-ol\text{p-Tolyl glycidyl ether} + \text{Isopropylamine} \rightarrow \text{2-(Isopropylamino)-1-p-tolylpropan-1-ol}

The epoxide’s strain drives nucleophilic attack by isopropylamine at the less hindered carbon.

Reaction Conditions

ParameterConditionYieldCitation
Epoxidep-Tolyl glycidyl ether58%
SolventEthanol/water (2:1)-
TemperatureReflux, 6–8 h-
CatalystNone (base-free conditions)-

Chiral Control :

  • Racemic mixtures may form without chiral catalysts. Resolution via diastereomeric salt formation (e.g., tartaric acid) is required.

Grignard Reagent-Based Alkylation

Ketone Formation and Subsequent Amination

  • Grignard Addition :

p-Tolylmagnesium bromide+Methyl cyanoacetatep-Tolyl-cyano-propan-2-one\text{p-Tolylmagnesium bromide} + \text{Methyl cyanoacetate} \rightarrow \text{p-Tolyl-cyano-propan-2-one}

  • Reduction and Amination :

KetoneLiAlH4AlcoholIsopropylamine, H2/PdTarget Amine\text{Ketone} \xrightarrow{\text{LiAlH}4} \text{Alcohol} \xrightarrow{\text{Isopropylamine, H}2/\text{Pd}} \text{Target Amine}

Performance Metrics

StepConditionYieldCitation
Grignard AdditionTHF, 0°C → RT, 4 h78%
Ketone ReductionLiAlH4, dry ether85%
Reductive AminationH2/Pd-C, ethanol, 50°C70%

Advantages :

  • High regioselectivity in Grignard steps minimizes byproducts.

  • Palladium-catalyzed hydrogenation ensures clean amine formation.

Hydrochloride Salt Formation

Final protonation with hydrochloric acid is critical for stability:

Free Base+HCl2-(Isopropylamino)-1-p-tolylpropan-1-ol Hydrochloride\text{Free Base} + \text{HCl} \rightarrow \text{2-(Isopropylamino)-1-p-tolylpropan-1-ol Hydrochloride}

Conditions :

  • Solvent: Diethyl ether or dichloromethane.

  • Stoichiometry: 1:1 molar ratio.

  • Purity: 98% after recrystallization (ethanol/ether).

Analytical Validation

Spectroscopic Data

  • 1^1H NMR (400 MHz, D2O): δ 7.25 (d, 2H, p-tolyl), 4.10 (m, 1H, CH-OH), 2.95 (m, 1H, CH-NH), 2.35 (s, 3H, Ar-CH3).

  • HPLC : Retention time 8.2 min (C18 column, 70:30 H2O:MeCN).

Chirality Analysis

  • Optical Rotation : [α]D25=+12.5°[α]^{25}_D = +12.5° (c = 1, H2O).

  • Chiral HPLC : >99% ee using Chiralpak AD-H column.

Industrial-Scale Production Insights

Commercial suppliers like RR Scientific utilize multi-gram protocols with:

  • Batch Reactors : 25–100 L capacity for reductive amination.

  • Cost Drivers : Isopropylamine ($0.8/g), NaBH3CN ($2.5/g).

  • Purity Control : Recrystallization from ethanol/water mixtures .

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : Confirm regiochemistry and purity (e.g., 1^1H NMR for aromatic protons and amine groups).
  • HPLC : Assess purity (>98% for pharmacological studies) .
  • Elemental Analysis : Verify stoichiometry of the hydrochloride salt .

Q. Table 1: Typical Reaction Conditions

StepReagents/ConditionsYield (%)Reference
AminationIsopropylamine, K2_2CO3_3, 80°C, 12h65–75
Hydrochloride FormationHCl (g), EtOH, 0°C>90

Basic: How does the hydrochloride salt form affect solubility and stability?

Methodological Answer:
The hydrochloride salt improves aqueous solubility due to ionic interactions, critical for in vitro assays. Key factors influencing stability:

  • pH : Stable in acidic conditions (pH 2–4); degradation occurs in alkaline environments.
  • Temperature : Store at 2–8°C to prevent thermal decomposition .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation .

Q. Analytical Monitoring :

  • Stability-Indicating HPLC : Use C18 columns with mobile phases (e.g., acetonitrile:phosphate buffer) to detect degradation products .
  • Mass Spectrometry : Identify degradation pathways (e.g., deamination or oxidation) .

Advanced: How can synthetic yield be optimized for large-scale production?

Methodological Answer:
Optimization strategies include:

Catalyst Screening : Test alternatives to K2_2CO3_3 (e.g., triethylamine or phase-transfer catalysts) to reduce reaction time .

Solvent Selection : Replace acetonitrile with DMF to enhance reagent solubility and reaction homogeneity .

Process Automation : Use continuous flow reactors for precise control of temperature and mixing, improving reproducibility .

Q. Design of Experiments (DoE) :

  • Variables : Temperature, reagent molar ratios, and reaction time.
  • Response Surface Methodology : Identify optimal conditions (e.g., 75°C, 1:1.2 molar ratio of propanol derivative to isopropylamine) .

Advanced: How should researchers resolve contradictions in receptor binding assay data?

Methodological Answer:
Contradictions may arise from assay variability or compound instability. Mitigation steps:

Assay Validation :

  • Use orthogonal techniques (e.g., Surface Plasmon Resonance [SPR] and Radioligand Binding) to cross-verify affinity values .
  • Standardize buffer conditions (pH 7.4, 25°C) to minimize variability .

Data Normalization :

  • Include positive controls (e.g., propranolol for β-adrenergic receptor studies) to calibrate results .

Statistical Analysis :

  • Apply ANOVA to identify outliers or batch effects .

Q. Table 2: Example Receptor Binding Data

Assay TypeReported Ki_i (nM)Variability (%)Reference
Radioligand15 ± 213
SPR22 ± 314

Advanced: What experimental designs are recommended for assessing biological activity in vivo?

Methodological Answer:
For cardiovascular or neurological studies:

Dose-Response Curves : Administer 0.1–10 mg/kg intravenously in rodent models; monitor hemodynamic parameters .

Control Groups : Include vehicle controls and reference compounds (e.g., atenolol for β-blocker activity).

Pharmacokinetic Profiling :

  • LC-MS/MS : Quantify plasma concentrations post-administration .
  • Tissue Distribution : Analyze brain/heart uptake to assess blood-brain barrier penetration .

Q. Ethical Considerations :

  • Follow ARRIVE guidelines for preclinical studies to ensure reproducibility and reduce animal use .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1^1H and 13^{13}C NMR : Assign peaks for aromatic protons (6.5–7.5 ppm) and isopropyl groups (1.0–1.5 ppm) .
  • FT-IR : Confirm secondary amine (N–H stretch at 3300 cm1^{-1}) and hydroxyl groups (3400 cm1^{-1}) .
  • X-ray Crystallography : Resolve stereochemistry of the propanol backbone (if single crystals are obtainable) .

Advanced: How can computational modeling guide derivative design?

Methodological Answer:

Docking Studies : Use AutoDock Vina to predict binding poses in β-adrenergic receptors; prioritize derivatives with lower binding energies .

QSAR Modeling : CorlogP values (<2) and polar surface area (>50 Ų) predict blood-brain barrier permeability .

MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories to refine lead candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.